molecular formula C14H12INO B15076314 4-Iodo-N-(4-methoxybenzylidene)aniline CAS No. 3381-49-5

4-Iodo-N-(4-methoxybenzylidene)aniline

Cat. No.: B15076314
CAS No.: 3381-49-5
M. Wt: 337.15 g/mol
InChI Key: KYXOANCXPAQAGL-UHFFFAOYSA-N
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Description

4-Iodo-N-(4-methoxybenzylidene)aniline: is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is particularly interesting due to its structural features, which include an iodine atom and a methoxy group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-(4-methoxybenzylidene)aniline typically involves the condensation reaction between 4-iodoaniline and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry techniques, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-(4-methoxybenzylidene)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The carbon-nitrogen double bond can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide, potassium carbonate, and copper catalysts.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Iodo-N-(4-methoxybenzylidene)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of iodine and methoxy substituents on biological systems. It is also used in the development of new diagnostic agents and therapeutic compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. Its ability to undergo various chemical transformations makes it a valuable building block for drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for use in high-performance materials and coatings .

Mechanism of Action

The mechanism of action of 4-Iodo-N-(4-methoxybenzylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The carbon-nitrogen double bond plays a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-(4-Methoxybenzylidene)aniline
  • N-(4-Methoxybenzylidene)-4-methoxyaniline
  • N-(4-Methoxybenzylidene)-4-butylaniline

Comparison: 4-Iodo-N-(4-methoxybenzylidene)aniline is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to N-(4-Methoxybenzylidene)aniline, the iodine substituent enhances the compound’s reactivity and potential for further functionalization. The methoxy group also contributes to the compound’s stability and solubility in organic solvents. These features make this compound a versatile and valuable compound in various scientific and industrial applications .

Properties

CAS No.

3381-49-5

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

N-(4-iodophenyl)-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C14H12INO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3

InChI Key

KYXOANCXPAQAGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)I

Origin of Product

United States

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